

# sitravatinib spectrum-selective tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Sitravatinib: A Spectrum-Selective Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Sitravatinib** (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed to target key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM family (TYRO3, AxI, MERTK), the split kinase family (VEGFR, KIT, PDGFR), MET, RET, and DDR2.[3][4] By potently inhibiting these RTKs, **sitravatinib** was designed to directly impede cancer cell proliferation and survival while also modulating the tumor microenvironment to overcome resistance to immune checkpoint inhibitors.[5][6][7]

Despite a strong preclinical rationale and promising early-phase clinical data in several solid tumors, **sitravatinib**'s development was significantly impacted by the results of the Phase III SAPPHIRE trial. In this study, the combination of **sitravatinib** and nivolumab failed to demonstrate a statistically significant improvement in overall survival compared to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior immunotherapy and chemotherapy.[8][9] Consequently, Mirati Therapeutics discontinued the development of **sitravatinib**.[8][10]

This guide provides a comprehensive technical overview of **sitravatinib**, summarizing its mechanism of action, spectrum of activity, key preclinical and clinical data, and associated



experimental methodologies.

## **Mechanism of Action and Spectrum of Activity**

**Sitravatinib** functions as an ATP-competitive inhibitor of a specific spectrum of RTKs crucial to oncogenesis.[11][12] Its polypharmacology is central to its proposed dual mechanism: direct anti-tumor effects and immunomodulation of the tumor microenvironment (TME).

- Direct Anti-Tumor Activity: By inhibiting RTKs such as c-Met, PDGFR, c-Kit, and RET, sitravatinib can block downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[11][13]
- TME Modulation & Anti-Angiogenesis: Inhibition of VEGFR and PDGFR families disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[5] Furthermore, targeting the TAM family of receptors (Axl, Mer), which are implicated in immune evasion, is key to its immunomodulatory effects. Preclinical studies have shown that **sitravatinib** can reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, within the TME.[6] This action is believed to revert an immunosuppressive TME to a pro-inflammatory state, potentially re-sensitizing tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]

The following diagram illustrates the primary signaling pathways targeted by **sitravatinib**.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphoproteomics using iTRAQ PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. sitravatinib My Cancer Genome [mycancergenome.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. embopress.org [embopress.org]
- To cite this document: BenchChem. [sitravatinib spectrum-selective tyrosine kinase inhibitor].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680992#sitravatinib-spectrum-selective-tyrosine-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com